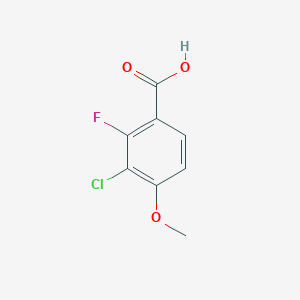

3-Chloro-2-fluoro-4-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2-fluoro-4-methoxybenzoic acid is a chemical compound with the molecular formula C8H6ClFO3 . It is a derivative of para-anisic acid . It is used as a reagent in the synthesis of resveratrol derivatives, which are potent inhibitors of lysine-specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .

Synthesis Analysis

The synthesis of 3-Chloro-2-fluoro-4-methoxybenzoic acid involves several steps. One of the key steps is the Fries rearrangement, which is a scalable synthesis of key fluoro building blocks . This compound can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation .Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluoro-4-methoxybenzoic acid is characterized by the presence of a carboxylic group and a methoxy group on the benzene ring . The InChI code for this compound is 1S/C8H6ClFO3/c1-13-5-3-2-4 (8 (11)12)7 (10)6 (5)9/h2-3H,1H3, (H,11,12) and the InChI key is UTRWXNQYHZSGPW-UHFFFAOYSA-N .Chemical Reactions Analysis

3-Chloro-2-fluoro-4-methoxybenzoic acid can undergo various reactions. For instance, it can undergo Fischer esterification to afford esters with ligustrazine moiety for the treatment of Alzheimer’s disease . It can also be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-2-fluoro-4-methoxybenzoic acid is 204.58 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Chemical Synthesis

“3-Chloro-2-fluoro-4-methoxybenzoic acid” is often used in chemical synthesis . The presence of the chlorine, fluorine, and methoxy groups on the benzene ring makes it a versatile compound for various chemical reactions .

Building Blocks in Pharmaceutical Research

This compound can serve as a building block in the synthesis of pharmaceuticals . The presence of the carboxylic acid group allows it to undergo various reactions, including Fischer esterification .

Alzheimer’s Disease Treatment

It has been reported that esters derived from “3-Chloro-2-fluoro-4-methoxybenzoic acid” with ligustrazine moiety have potential for the treatment of Alzheimer’s disease .

Nucleophilic Aromatic Substitution

The fluoride substituent enables nucleophilic aromatic substitution . This reaction is useful in the synthesis of a wide range of organic compounds.

Fries Rearrangement

“3-Chloro-2-fluoro-4-methoxybenzoic acid” can undergo Fries rearrangement, a process used to prepare key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride and 1, 2-diethoxy-3-fluorobenzene .

Material Science

In the field of material science, this compound can be used in the synthesis of new materials due to its reactivity and the presence of multiple functional groups .

Mecanismo De Acción

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram. It has hazard statements H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers There are several peer-reviewed papers related to 3-Chloro-2-fluoro-4-methoxybenzoic acid. For instance, one study discusses the synthesis and evaluation of novel ligustrazine derivatives as multi-targeted inhibitors for the treatment of Alzheimer’s disease . Another paper presents the synthesis, characterization, and pharmacological screening of new 1,3,4-oxadiazole derivatives possessing 3-fluoro-4-methoxyphenyl moiety .

Propiedades

IUPAC Name |

3-chloro-2-fluoro-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRWXNQYHZSGPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-4-methoxybenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2579225.png)

![2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid](/img/structure/B2579228.png)

![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzenecarboxamide](/img/structure/B2579239.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2579241.png)

![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)